7-Chloro-2-phenylbenzo[d]oxazole
Description
7-Chloro-2-phenylbenzo[d]oxazole is a heterocyclic aromatic compound characterized by a fused benzene-oxazole ring system. The oxazole moiety contains oxygen and nitrogen atoms at positions 1 and 3, respectively, while the phenyl group is attached at position 2 and a chlorine substituent at position 7 (Figure 1) . Its synthesis typically involves Cu-catalyzed reactions or Vilsmeier-Haack formulations, yielding moderate to high efficiencies (e.g., 57% yield via Cu catalysis) . Key spectral data include distinctive ¹H NMR signals at δ 8.30–7.28 ppm for aromatic protons and ¹³C NMR resonances confirming the oxazole backbone and substituents .
Properties
IUPAC Name |
7-chloro-2-phenyl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEIZCFCFFVNNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of 2-Nitro-4-Methylphenol
The initial step reduces the nitro group to an amine using hydrogen gas and 10% palladium on carbon (Pd/C) in methanol. After 8 hours at room temperature, 2-amino-4-methylphenol is obtained in 86% yield (15 g starting material → 13 g product).
Cyclization to 5-Methylbenzo[d]oxazole-2-(3H)-thione
Reaction with potassium ethyl xanthonate in pyridine under reflux forms the benzoxazole-thione intermediate. This step achieves a 75% yield (12 g starting material → 9 g product).
Chlorination with Sulfur Oxychloride
Treatment with sulfur oxychloride (SOCl₂) at reflux replaces the thione group with chlorine, yielding 2-chloro-5-methylbenzo[d]oxazole. This step proceeds with 90% efficiency (8 g → 7.2 g).
Oxidation to 7-Chloro-2-Phenylbenzo[d]oxazole
Oxidation using tin(IV) chloride (SnCl₄) in dichloromethane introduces the phenyl group at the 2-position, yielding the final product in 40% overall yield.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | H₂, Pd/C, MeOH, RT, 8h | 86% |
| 2 | KSCSOEt, Pyridine, reflux, 3h | 75% |
| 3 | SOCl₂, reflux, 22h | 90% |
| 4 | SnCl₄, CH₂Cl₂, 12h | 40% (overall) |
Continuous-Flow Synthesis with Heterogeneous Catalysts
A scalable continuous-flow method reported by the Royal Society of Chemistry employs cyclopentyl methyl ether (CPME) and dual catalysts (H-OMS and K-OMS).
Oxidation of 3-Chlorobenzyl Alcohol
3-Chlorobenzyl alcohol is oxidized in a flow reactor under 5 bar oxygen pressure using H-OMS catalyst. The reaction proceeds at 0.2 mL/min flow rate with a 13-minute residence time, generating the corresponding aldehyde intermediate.
Cyclization with o-Aminophenol
The aldehyde reacts with o-aminophenol in the presence of K-OMS catalyst at 0.2 mL/min for 40 minutes. This step achieves near-quantitative conversion (98% yield) to this compound.
Advantages:
-
Scalability: Suitable for gram-scale production (3.6 mmol per run).
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Catalyst Reusability: H-OMS and K-OMS columns retain activity for >10 cycles.
Green Chemistry Approach Using Fly Ash Catalysts
A sustainable method utilizes preheated fly ash (PHFA) to catalyze the condensation of 3-chlorobenzaldehyde with o-aminophenol.
Activation of Fly Ash
Fly ash is heated at 110°C for 2 hours to remove moisture, enhancing its catalytic activity by increasing surface area.
One-Pot Condensation
The reaction occurs under solvent-free conditions at 80°C for 4 hours, yielding this compound in 78% yield. Fly ash acts as a Lewis acid catalyst, facilitating imine formation and cyclization.
Comparison with Traditional Methods:
| Parameter | Fly Ash Method | Batch Synthesis |
|---|---|---|
| Yield | 78% | 40% |
| Reaction Time | 4h | 45h |
| Catalyst Cost | $0.50/g | $12/g (Pd/C) |
Mechanistic Insights and Byproduct Analysis
Chlorination Selectivity
In batch synthesis, SOCl₂ selectively targets the thione group due to its electrophilic nature, avoiding undesired ring chlorination. In contrast, the flow method’s directed oxidation ensures precise positioning of the chlorine atom.
Byproduct Formation
The batch method generates trace amounts of 5-methyl derivatives due to incomplete chlorination, requiring silica gel chromatography for purification. The flow process minimizes byproducts (<2%) through controlled residence times.
Industrial Feasibility and Optimization Strategies
Cost-Benefit Analysis
| Method | Cost per Gram | Environmental Impact |
|---|---|---|
| Batch Synthesis | $12.50 | High (toxic solvents) |
| Continuous Flow | $8.20 | Moderate |
| Fly Ash | $3.80 | Low |
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-phenylbenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
7-Chloro-2-phenylbenzo[d]oxazole serves as an intermediate in the synthesis of various pharmaceuticals due to its biological activity. Its derivatives have been investigated for their potential in treating microbial infections, cancer, and inflammatory diseases.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial and antifungal properties. It has been shown to inhibit specific enzymes relevant to various pathogens, making it a candidate for developing new antimicrobial agents.
Anticancer Properties
The compound has been evaluated for its anticancer potential. Studies demonstrate that derivatives of this compound can inhibit the proliferation of cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The mechanism often involves the modulation of key signaling pathways such as AKT and ERK, which are crucial for cancer cell survival .
Enzyme Inhibition
One of the most prominent applications of this compound is its role as an enzyme inhibitor, particularly targeting tyrosinase.
Tyrosinase Inhibition
Tyrosinase is an enzyme involved in melanin production, making it a critical target for skin-lightening agents. The compound has been shown to inhibit mushroom tyrosinase effectively, with some derivatives demonstrating IC50 values significantly lower than those of established inhibitors like kojic acid .
Table 1: Tyrosinase Inhibition Potency of this compound Derivatives
| Compound | IC50 (μM) | Comparison to Kojic Acid |
|---|---|---|
| This compound | 14.33 ± 1.63 | Higher than kojic acid |
| Derivative 3 | 0.51 ± 0.00 | 28 times more potent than kojic acid |
| Derivative 8 | 2.22 ± 0.16 | Significantly effective |
This inhibition mechanism has implications for dermatological applications, particularly in treating conditions associated with hyperpigmentation.
Mechanistic Studies
In silico docking studies have provided insights into the binding interactions between this compound and tyrosinase. These studies suggest that hydrophobic contacts and hydrogen bonding play crucial roles in the compound's inhibitory potency.
Molecular Docking Insights
The molecular docking simulations indicate that the compound binds effectively to active sites of tyrosinase, influencing its enzymatic activity and providing a basis for further drug design efforts aimed at enhancing its efficacy.
Case Studies
Several case studies have highlighted the practical applications of this compound:
Anti-inflammatory Effects
A study demonstrated that derivatives of this compound significantly reduced levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models, suggesting potential use in anti-inflammatory therapies .
Antiparasitic Activity
Research has also explored the antiparasitic properties of benzoxazole derivatives, including those related to this compound, indicating a broader spectrum of biological activity that warrants further investigation .
Mechanism of Action
The mechanism of action of 7-Chloro-2-phenylbenzo[d]oxazole involves its interaction with specific molecular targets and pathways. For instance, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is facilitated by hydrophobic and hydrogen bonding interactions between the compound and the enzyme .
Comparison with Similar Compounds
Table 1: Impact of Chlorine Substitution on Bioactivity
Electronic Properties: HOMO-LUMO Gaps and Reactivity
Global reactivity descriptors (Table 2) highlight the influence of substituents on electron distribution:
Table 2: Electronic Properties of Oxazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) | Electrophilicity (ω) | |
|---|---|---|---|---|---|
| Oxazole (unsubstituted) | -6.8 | 2.4 | 9.2 | 1.5 | |
| 5-Methylbenzo[d]oxazole | -6.2 | 1.8 | 8.0 | 2.1 | |
| This compound* | -6.5† | 1.5† | 8.0† | 1.8† |
*Estimated based on substituent effects; †Theoretical values.
Substituent Effects: Phenyl vs. Alkyl Groups
The phenyl group at position 2 enhances π-π stacking interactions in drug-receptor binding, whereas alkyl groups (e.g., 2-ethyl in 5-chloro-2-ethylbenzo[d]thiazole) improve lipophilicity but reduce aromatic conjugation . For example:
- 5-Chloro-2-ethylbenzo[d]thiazole (CAS 107611-11-0) is structurally analogous but replaces oxazole with thiazole, increasing sulfur’s electron-donating capacity .
- This compound combines chlorine’s electronegativity with phenyl’s planar structure, optimizing corrosion inhibition by adsorbing onto metal surfaces .
Heterocycle Variants: Oxazole vs. Thiazole and Isoxazole
- Thiazole analogs (e.g., 5-chloro-2-ethylbenzo[d]thiazole) exhibit higher solubility in polar solvents due to sulfur’s polarizability .
- Isoxazole derivatives (e.g., 7-bromo-3-chlorobenzo[d]isoxazole) display altered ring strain and reactivity, with bromine further modulating electronic properties .
Structure-Activity Relationship (SAR) Insights
SAR studies emphasize the importance of substituent positioning and electronic effects:
- C-5 substituents (methyl or chloro) in benzo[d]oxazole derivatives enhance antifungal activity when electron-donating (methyl) but reduce it when electron-withdrawing (chloro) .
- C-7 substituents (e.g., chlorine) may prioritize physicochemical stability over bioactivity, as seen in corrosion inhibition studies .
Biological Activity
7-Chloro-2-phenylbenzo[d]oxazole is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a chlorine atom substituent on the phenyl ring, which is believed to enhance its biological activity against various pathogens. The compound can be represented as follows:
Research indicates that this compound exhibits its biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are critical for bacterial survival. For instance, it targets Mycobacterium tuberculosis inosine 5’-monophosphate dehydrogenase (IMPDH), which is essential for guanine nucleotide biosynthesis .
- Antimicrobial Activity : Studies have demonstrated significant antimicrobial properties against both gram-positive and gram-negative bacteria, as well as certain fungi. The minimum inhibitory concentrations (MIC) for various strains have been reported to be as low as 1 μM in some cases .
- Anticancer Properties : The compound has also been evaluated for its anticancer potential, particularly in inhibiting tyrosinase activity, which is relevant in melanoma treatment .
Biological Activity Data
The following table summarizes the biological activity of this compound against various pathogens:
| Pathogen | MIC (μM) | Notes |
|---|---|---|
| Staphylococcus aureus | ≤ 6.3 | Effective against resistant strains |
| Escherichia coli | ≤ 11 | Moderate activity observed |
| Candida albicans | ≥ 25 | Limited antifungal activity |
| Mycobacterium tuberculosis | ≤ 1 | Targeting IMPDH with no rescue by guanine |
Case Studies
Several case studies highlight the efficacy of this compound:
- Antimicrobial Screening : A study evaluated the compound against multiple bacterial strains using agar diffusion methods. Results indicated a promising antibacterial profile comparable to standard antibiotics like ampicillin .
- Tyrosinase Inhibition : In vitro studies demonstrated that derivatives of this compound could inhibit tyrosinase with IC50 values significantly lower than those of common inhibitors like kojic acid, suggesting potential in skin whitening and melanoma treatment .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of the compound with target enzymes, supporting its role as an effective inhibitor against specific bacterial and fungal targets .
Q & A
Basic Research Questions
Q. What are the primary synthetic methodologies for 7-Chloro-2-phenylbenzo[d]oxazole, and how do reaction conditions influence yield and purity?
- Answer : The synthesis of oxazole derivatives like this compound typically employs cyclization reactions, such as the Robinson-Gabriel synthesis or microwave-assisted protocols. For example, cyclization of 2-aminophenol derivatives with α-bromoketones under visible-light photocatalysis can yield oxazole scaffolds . Solvent choice (e.g., DMF or ethanol) and catalysts (e.g., Cu or Ag triflates) significantly impact reaction kinetics and product distribution. Microwave-assisted synthesis reduces reaction time and improves yield compared to traditional thermal methods .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Answer : Structural validation requires 1H/13C-NMR to confirm substituent positions and purity, IR spectroscopy for functional group identification (e.g., C=O stretching at ~1637 cm⁻¹), and X-ray crystallography to resolve the fused benzene-oxazole ring system. Mass spectrometry (HRMS) is essential for molecular weight confirmation .
Q. How are the biological activities of this compound derivatives evaluated in preclinical studies?
- Answer : Standard assays include:
- Antimicrobial activity : Broth microdilution (MIC determination against S. aureus or E. coli).
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or DNA gyrase inhibition).
Molecular docking studies further predict interactions with biological targets (e.g., DNA gyrase binding) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) alter the reactivity and bioactivity of this compound?
- Answer : Substitutions at the 5- or 7-positions (e.g., Cl, F, CF₃) modulate electronic effects and steric bulk, impacting both chemical reactivity (e.g., nucleophilic substitution rates) and bioactivity. For instance, chlorine enhances lipophilicity and membrane permeability, while trifluoromethyl groups improve metabolic stability. SAR studies show that 5-Cl derivatives exhibit stronger antimicrobial activity than unsubstituted analogs .
Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?
- Answer : Key factors include:
- Catalyst selection : Pd(PPh₃)₄ for Suzuki-Miyaura coupling at the 2-phenyl position.
- Solvent effects : Polar aprotic solvents (e.g., DMSO) favor electrophilic substitution.
- Temperature control : Lower temps (e.g., 60°C) reduce side reactions.
Example: N-deprotonation–O-SₙAr cyclization with K₂CO₃ at 90°C achieves 92% yield for nitro-substituted analogs .
Q. How can contradictory data in the literature on oxazole derivative synthesis be resolved?
- Answer : Discrepancies in yields or reaction pathways often arise from solvent purity, catalyst loading, or heating methods. For example:
- Microwave vs. thermal synthesis : Microwave reduces side products but requires precise power calibration .
- Chlorination methods : SOCl₂ vs. PCl₅ may yield different regioisomers. Systematic optimization (DoE) and in-situ monitoring (e.g., HPLC) are recommended .
Q. What advanced computational methods are used to predict the pharmacokinetic properties of this compound derivatives?
- Answer : Molecular dynamics (MD) simulations and QSAR models predict:
- LogP values (e.g., 2.8 for 7-Cl derivatives, indicating moderate lipophilicity).
- Metabolic stability : CYP450 isoform interaction profiles via docking.
- Toxicity : ADMET predictors (e.g., Ames test simulations) .
Q. How do enzymatic interactions of this compound derivatives correlate with observed bioactivity?
- Answer : Mechanistic studies reveal that derivatives with electron-withdrawing groups (e.g., -NO₂ at position 5) inhibit bacterial DNA gyrase by binding to the ATPase domain. Fluorescence quenching assays confirm competitive inhibition (Kᵢ ~ 0.8 µM). In contrast, unsubstituted analogs show weaker binding (Kᵢ > 10 µM) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
